6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5IN2O2 and a molecular weight of 288.04 . It is a solid substance .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid consists of 8 carbon atoms, 5 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is1S/C8H5IN2O2/c9-5-1-2-7-10-6 (8 (12)13)4-11 (7)3-5/h1-4H, (H,12,13)
. Physical And Chemical Properties Analysis
6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a solid substance with a melting point between 244 - 246 degrees Celsius . It has a molecular weight of 288.04 g/mol .Scientific Research Applications
pH Sensing and Detection
This compound has been developed for the detection of pH value ranging from 2.0 to 6.0. It exhibits high selectivity and sensitivity, excellent reversibility, and an extremely short response time, making it a valuable tool for pH monitoring in various scientific and industrial processes .
Organic Synthesis and Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis. The direct functionalization of this scaffold is an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives with potential pharmaceutical applications .
Antimicrobial Activity
Some imidazo[1,2-a]pyridine analogues show significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential as antimicrobial agents .
Antiproliferative Activity
Imidazo[1,2-a]pyridine compounds have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, suggesting their use in cancer research and therapy .
Safety and Hazards
Future Directions
Recent research has focused on developing eco-friendly, metal-free methods for the synthesis of imidazo[1,2-a]pyridines, including 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid . These methods aim to improve the ecological impact of the classical schemes and are expected to be a focus of future research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as valuable scaffolds in pharmaceutical chemistry . They have been used in the development of covalent inhibitors, such as KRAS G12C inhibitors , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been utilized in the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , which can affect various biochemical pathways depending on their specific targets.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may have potent antimicrobial effects at the molecular and cellular levels.
properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUADYUOSVMTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391848 |
Source
|
Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478040-59-4 |
Source
|
Record name | 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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